Pistillarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

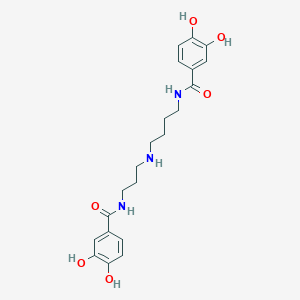

Pistillarin, also known as this compound, is a useful research compound. Its molecular formula is C21H27N3O6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Pistillarin has been recognized for its strong antioxidant capabilities. Recent studies have demonstrated its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In a study involving Ramaria botrytis, this compound exhibited significant inhibition against physiological ROS such as singlet oxygen and hydroxyl radicals. The compound's effectiveness in reducing oxidative stress highlights its potential therapeutic applications in oxidative stress-related conditions .

Table 1: Antioxidant Activity of this compound

| Study | Source | Method | Key Findings |

|---|---|---|---|

| Ramaria botrytis | Lipid Peroxidation Assay | Inhibited lipid peroxidation significantly. | |

| Clustered Coral Mushroom | ROS Scavenging Assay | Effective against multiple ROS types. |

Antibacterial Activity

This compound has shown promising antibacterial properties against various pathogens, including Pseudomonas aeruginosa, a significant cause of hospital-acquired infections.

- Mechanism of Action : The compound appears to inhibit bacterial growth by affecting siderophore production, which is critical for iron acquisition in bacteria. This mechanism was observed in fractions containing this compound, which demonstrated growth inhibition comparable to standard antibiotics like Imipenem and Meropenem .

Table 2: Antibacterial Efficacy of this compound

| Pathogen | Method Used | Result |

|---|---|---|

| Pseudomonas aeruginosa | Growth Inhibition Assay | Significant inhibition observed. |

| Escherichia coli | Siderophore Production Assay | Reduced siderophore levels. |

Protective Effects Against DNA Damage

Research indicates that this compound possesses protective effects against DNA damage caused by oxidative stress.

- Mechanism : The compound has been shown to chelate iron and scavenge free radicals, thereby preventing DNA strand breakage induced by the Fenton reaction. This property positions this compound as a potential candidate for developing protective agents against genotoxicity .

Case Study: DNA Protection

A study demonstrated that this compound significantly reduced DNA damage in cellular models exposed to hydroxyl radicals, suggesting its utility in chemoprevention strategies .

Potential Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Summary of Applications

This compound's multifaceted bioactivity underscores its potential as a therapeutic agent across several domains:

- Antioxidant : Effective in reducing oxidative stress.

- Antibacterial : Inhibits growth of pathogenic bacteria.

- DNA Protection : Prevents oxidative DNA damage.

- Potential Anticancer : May induce apoptosis and inhibit tumor growth.

Eigenschaften

Molekularformel |

C21H27N3O6 |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

N-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butyl]-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C21H27N3O6/c25-16-6-4-14(12-18(16)27)20(29)23-10-2-1-8-22-9-3-11-24-21(30)15-5-7-17(26)19(28)13-15/h4-7,12-13,22,25-28H,1-3,8-11H2,(H,23,29)(H,24,30) |

InChI-Schlüssel |

ZQCQBKSAEOIDQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)O)O |

Synonyme |

pistillarin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.